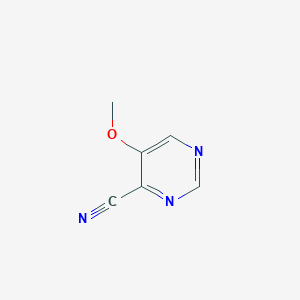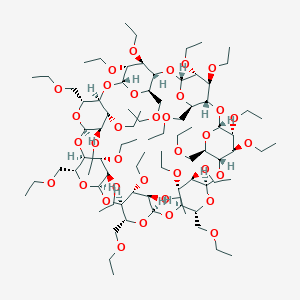
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide, also known as MTS-HOT, is a fluorescent probe that has been widely used in scientific research. It is a sulfonamide derivative of the benzothiazole family and has unique properties that make it an excellent tool for studying biological systems.
Mecanismo De Acción
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is a fluorescent probe that works by binding to specific targets in biological systems. It has a high affinity for thiol groups, which are present in many proteins and enzymes. When N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide binds to a thiol group, it undergoes a change in fluorescence intensity, which can be detected and measured.
Efectos Bioquímicos Y Fisiológicos
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is easily metabolized and excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used in a wide range of biological systems and has a low toxicity profile. However, one limitation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is that it requires specialized equipment and expertise to use effectively. Additionally, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has a relatively short half-life, which can limit its usefulness in some experiments.
Direcciones Futuras
There are many future directions for the use of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in scientific research. One potential application is in the development of new drugs that target specific proteins and enzymes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used to screen large libraries of compounds for their ability to bind to these targets. Another potential application is in the study of intracellular signaling pathways, which are involved in many cellular processes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used to monitor changes in these pathways in real-time, providing valuable insights into their regulation and function. Finally, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. By targeting specific biomolecules in these diseases, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide could help to improve early detection and treatment.
Métodos De Síntesis
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide to yield N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has been extensively used in scientific research as a fluorescent probe for various applications. It has been used to study protein-protein interactions, enzyme activity, and intracellular pH changes. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has also been used to monitor the release of neurotransmitters and to investigate the mechanism of action of drugs.
Propiedades
Número CAS |
120181-23-9 |
|---|---|
Nombre del producto |
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
Fórmula molecular |
C11H14N2O3S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13) |
Clave InChI |
SEMBQAAHUGDVKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |
Sinónimos |
Methanesulfonamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)








![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
